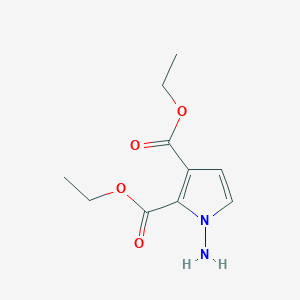
Diethyl 1-amino-1H-pyrrole-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1-amino-1H-pyrrole-2,3-dicarboxylate is a nitrogen-containing heterocyclic compound with the molecular formula C10H14N2O4. This compound is known for its unique structure, which includes a pyrrole ring substituted with amino and diethyl ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 1-amino-1H-pyrrole-2,3-dicarboxylate can be synthesized through several methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the reaction of diethyl 1H-pyrrole-2,4-dicarboxylate with ammonium chloride and sodium hypochlorite in the presence of dry dimethylformamide (DMF) and sodium hydroxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification, and crystallization to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-amino-1H-pyrrole-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce pyrrole oxides, while reduction can yield amine derivatives .
Scientific Research Applications
Diethyl 1-amino-1H-pyrrole-2,3-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 1-amino-1H-pyrrole-2,3-dicarboxylate involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
Diethyl 1-amino-1H-pyrrole-2,4-dicarboxylate: Similar in structure but with different substitution patterns.
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: Another related compound with distinct functional groups.
Uniqueness
Diethyl 1-amino-1H-pyrrole-2,3-dicarboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C10H14N2O4 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
diethyl 1-aminopyrrole-2,3-dicarboxylate |
InChI |
InChI=1S/C10H14N2O4/c1-3-15-9(13)7-5-6-12(11)8(7)10(14)16-4-2/h5-6H,3-4,11H2,1-2H3 |
InChI Key |
RMZVULWUOBYEBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C=C1)N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















